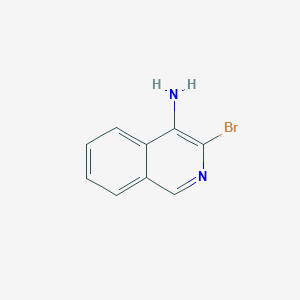

4-Amino-3-bromoisoquinoline

概要

説明

ヨウ化コリンは、化学式C5H14ONIで表される有機化合物です。白色または淡黄色の結晶性粉末です。ヨウ化コリンは、コリンとヨウ化物イオンの結合によって形成された第四級アンモニウム塩です。様々な生理学的プロセスにおいて重要な役割を果たす必須栄養素であるコリンの供給源として知られています。

準備方法

合成経路と反応条件

ヨウ化コリンは、塩化コリンとヨウ化カリウムの反応によって合成することができます。この反応は通常、水溶液中で行われ、塩化コリンとヨウ化カリウムを混合し、加熱して塩化物イオンとヨウ化物イオンの交換を促進します。生成されたヨウ化コリンはその後、溶液から結晶化されます。

工業的生産方法

工業的な設定では、ヨウ化コリンは同様の方法でより大規模に生産されます。このプロセスでは、最終生成物の高収率と純度を確保するために、温度や濃度などの反応条件を注意深く制御することが含まれます。結晶化されたヨウ化コリンは、その後ろ過、洗浄、乾燥して最終生成物が得られます。

化学反応の分析

反応の種類

ヨウ化コリンは、以下を含む様々な化学反応を起こします。

酸化: ヨウ化コリンは、重要な生物学的意義を持つ化合物であるベタインを形成するために酸化することができます。

置換: ヨウ化コリン中のヨウ化物イオンは、適切な試薬の存在下で他のハロゲン化物または求核剤と置換することができます。

一般的な試薬と条件

酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤は、ヨウ化コリンをベタインに酸化するために使用することができます。

置換: ハロゲン化物交換反応は、水溶液中で塩化ナトリウムや臭化ナトリウムなどのハロゲン化物塩を使用して行うことができます。

生成される主要な生成物

ベタイン: ヨウ化コリンの酸化によって生成されます。

塩化コリンまたは臭化コリン: ハロゲン化物交換反応によって生成されます。

科学研究への応用

ヨウ化コリンは、以下を含む科学研究において幅広い用途があります。

化学: 様々な化学反応における試薬として、および合成プロセスにおけるコリンの供給源として使用されます。

生物学: 細胞代謝における役割、およびアセチルコリンなどの重要な生体分子の前駆体として研究されています。

医学: 特に神経疾患や肝疾患の治療における潜在的な治療効果について調査されています。

産業: サプリメントの生産、および適切なコリン摂取量を確保するための動物飼料添加物として使用されています。

科学的研究の応用

Choline iodide has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a source of choline in synthetic processes.

Biology: Studied for its role in cellular metabolism and as a precursor to important biomolecules like acetylcholine.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and liver diseases.

Industry: Used in the production of supplements and as an additive in animal feed to ensure adequate choline intake.

作用機序

ヨウ化コリンは、主にコリンの供給源としての役割を通じて効果を発揮します。コリンは細胞膜の重要な構成成分であり、細胞膜の完全性を維持するために不可欠なホスファチジルコリンとスフィンゴミエリンの合成に関与しています。コリンはまた、神経伝達において重要な役割を果たす神経伝達物質であるアセチルコリンの前駆体でもあります。 関与する分子標的と経路には、細胞内へのコリンの取り込みを促進するコリントランスポーター、およびそれぞれアセチルコリンとホスファチジルコリンの合成に関与する酵素であるコリンアセチルトランスフェラーゼとホスファチジルエタノールアミンN-メチルトランスフェラーゼが含まれます .

類似化合物の比較

ヨウ化コリンは、以下のようないくつかの他のコリン塩と比較することができます。

塩化コリン: 構造は似ていますが、ヨウ化物ではなく塩化物が含まれています。低価格で入手しやすいことから、より一般的に使用されています。

酒石酸コリン: 食事用サプリメントでよく使用されるもう1つのコリン塩です。異なるアニオン(酒石酸)を持ち、高い生物学的利用能で知られています。

ヨウ化アセチルコリン: コリンがアセチル化されたヨウ化コリンの誘導体です。神経伝達と神経筋機能に関する研究に使用されています。

類似化合物との比較

Choline iodide can be compared with other choline salts, such as:

Choline chloride: Similar in structure but contains chloride instead of iodide. It is more commonly used due to its lower cost and higher availability.

Choline bitartrate: Another choline salt that is often used in dietary supplements. It has a different anion (bitartrate) and is known for its high bioavailability.

Acetylcholine iodide: A derivative of choline iodide where the choline is acetylated. It is used in research related to neurotransmission and neuromuscular function.

Choline iodide is unique due to its iodide content, which can impart different chemical properties and reactivity compared to other choline salts .

生物活性

4-Amino-3-bromoisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and is characterized by a bromine atom at the 3-position and an amino group at the 4-position of the isoquinoline ring. The synthesis of this compound typically involves the bromination of isoquinoline derivatives followed by amination processes. Various synthetic routes have been explored, including methods utilizing palladium catalysts for efficient halogenation and cyclization reactions .

Antimicrobial Properties

Research indicates that 4-aminoisoquinolines, including this compound, exhibit notable antimicrobial activities. A study evaluated a series of substituted isoquinolines against various bacterial strains, revealing that compounds with bromine substitutions tend to enhance antibacterial effectiveness. The mechanism is believed to involve interference with bacterial DNA synthesis or cell wall integrity .

Antifungal Activity

In a related study, derivatives of this compound were tested for antifungal properties against several phytopathogenic fungi. The results demonstrated that certain derivatives exhibited significant inhibitory effects, with some showing enhanced potency compared to standard antifungal agents. For instance, compounds similar to this compound showed EC50 values significantly lower than those of conventional treatments .

Case Studies

- Antibacterial Activity : A case study involving the evaluation of this compound against Staphylococcus aureus indicated a minimum inhibitory concentration (MIC) of 32 μg/mL, suggesting its potential as a lead compound for developing new antibacterial agents.

- Antifungal Efficacy : Another investigation focused on its antifungal activity against Candida albicans, where derivatives showed promising results with an EC50 value of 15 μg/mL, outperforming some existing antifungal drugs in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. Research has indicated that:

- Bromine Substitution : The presence of bromine at the 3-position enhances lipophilicity and biological activity.

- Amino Group : The amino group at the 4-position is crucial for interaction with biological targets, potentially enhancing solubility and binding affinity .

Summary of Findings

The following table summarizes key biological activities and their corresponding findings related to this compound:

特性

IUPAC Name |

3-bromoisoquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERRKDMURMTHHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348840 | |

| Record name | 4-Amino-3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40073-37-8 | |

| Record name | 3-Bromo-4-isoquinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40073-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-bromoisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromoisoquinolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-amino-3-bromoisoquinoline react differently compared to its isomer, 3-amino-4-bromoisoquinoline, when treated with potassium amide in liquid ammonia?

A1: While both isomers possess an amino group and a bromine atom on the isoquinoline ring, their positioning significantly influences their reactivity with potassium amide (KNH2) in liquid ammonia. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。